2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione
Overview
Description
The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Scientific Research Applications
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Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones
- Application: This study focuses on the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones via an environmentally adequate and viable protocol .
- Method: The compounds were characterized by analytical methods; proton magnetic resonance (PMR), carbon magnetic resonance (CMR) .
- Results: The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation between the synthesized compounds .
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DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones
- Application: This report analyzes three chalcones with a 2,3-dihydrobenzofuran linkage by applying the density functional theory (DFT) and B3LYP approach .
- Method: Spectroscopic and theoretical analyses were used to examine the structures of these three chalcones .
- Results: The HOMO-LUMO energy of the chalcone molecules was determined. Chemical reactivity parameters and molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .
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Synthesis, Crystal Structure, and DFT Study of Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate
- Application: The target compound was synthesized by a two-step reaction .
- Method: A single crystal of this compound was grown in a suitable solvent system, the structure of this compound was confirmed by 1 H and 13 C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .
- Results: The structure of the synthesized compound was confirmed .
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Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents
- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .
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Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents
- Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
- Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
- Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKYKWNXAKNZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione |
Synthesis routes and methods
Procedure details
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